molecular formula C13H16N4O6S2 B13938603 3-Methyl-2-(3,4,5-trimethoxybenzoylimino)-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide CAS No. 55217-91-9

3-Methyl-2-(3,4,5-trimethoxybenzoylimino)-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide

Cat. No.: B13938603
CAS No.: 55217-91-9
M. Wt: 388.4 g/mol
InChI Key: HFHDIWTUXZNDTJ-UHFFFAOYSA-N
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Description

3-Methyl-2-(3,4,5-trimethoxybenzoylimino)-delta⁴-1,3,4-thiadiazoline-5-sulfonamide is a sulfonamide-derived compound characterized by a thiadiazoline core substituted with a 3,4,5-trimethoxybenzoyl imino group and a methyl group. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the trimethoxyphenyl moiety, which may influence pharmacokinetic behavior such as membrane permeability and target binding affinity.

Properties

CAS No.

55217-91-9

Molecular Formula

C13H16N4O6S2

Molecular Weight

388.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)benzamide

InChI

InChI=1S/C13H16N4O6S2/c1-17-12(24-13(16-17)25(14,19)20)15-11(18)7-5-8(21-2)10(23-4)9(6-7)22-3/h5-6H,1-4H3,(H2,14,19,20)

InChI Key

HFHDIWTUXZNDTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)SC(=N1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the sulfamoyl group and the trimethoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiadiazole ring or the sulfamoyl group, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to favor the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzamide moiety.

Scientific Research Applications

N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Medicine: Research explores its potential as a therapeutic agent, given its unique structure and reactivity.

    Industry: The compound finds applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-4-methyl-2-sulfamoyl-1,3,4-thiadiazol-5-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group and thiadiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiadiazoline-Sulfonamide Derivatives

The compound’s key structural differentiator is the 3,4,5-trimethoxybenzoylimino group. Comparisons with analogs highlight how substituents modulate activity:

Compound Name Substituent Key Properties/Applications Synthesis Yield (if available)
Methazolamide (INN: JAN/BAN) Acetylimino Carbonic anhydrase inhibition; glaucoma treatment N/A (commercial drug)
2-(4-Iodobenzoylimino)-3-methyl-delta⁴-1,3,4-thiadiazoline-5-sulfonamide 4-Iodobenzoylimino Potential radiopharmaceutical use (inferred from iodine substituent) Not reported
Target Compound 3,4,5-Trimethoxybenzoylimino Hypothesized enhanced lipophilicity and binding affinity Not explicitly reported

Key Observations :

  • Methazolamide: The acetylimino group provides moderate lipophilicity, enabling systemic absorption and effective carbonic anhydrase inhibition. Its IC₅₀ for human carbonic anhydrase II is ~10 nM .
  • However, pharmacological data are unavailable .
  • Target Compound : The trimethoxyphenyl group likely increases lipophilicity (logP >2.5 estimated), which could enhance blood-brain barrier penetration or prolong half-life compared to methazolamide.

Challenges :

  • Bulky substituents (e.g., trimethoxyphenyl) may reduce reaction yields due to steric hindrance during condensation.
  • Purification of poly-substituted derivatives often requires chromatographic methods, increasing synthesis complexity.
Pharmacological and Biochemical Implications
  • Enzyme Inhibition: Methazolamide’s acetylimino group interacts with zinc in carbonic anhydrase’s active site.
  • Solubility and Bioavailability : The trimethoxy substituent increases molecular weight (~423 g/mol vs. methazolamide’s 236 g/mol), which may reduce aqueous solubility. However, this could be offset by formulation strategies (e.g., prodrugs).

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